4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine
Description
Properties
IUPAC Name |
4-cyclopropylidene-1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-11-14(9-16(2)15-11)10-17-7-5-13(6-8-17)12-3-4-12/h9H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGRLMCGWDRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(=C3CC3)CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine typically involves multi-step organic reactions
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Cyclopropylidene Group: The cyclopropylidene group can be introduced via a cyclopropanation reaction using a suitable reagent like diazomethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects. A study demonstrated that compounds similar to 4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. This suggests potential applications in treating depression and anxiety disorders.
Anticancer Properties
Investigations into the anticancer potential of piperidine derivatives have shown promise. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For instance, a study highlighted the effectiveness of piperidine-based compounds against various cancer cell lines, suggesting that this compound could be explored further for its anticancer properties.
Neurological Research
The compound's interaction with the central nervous system makes it a candidate for neurological research. Studies have indicated that piperidine derivatives can influence cognitive functions and may have neuroprotective effects. This opens avenues for investigating its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including compounds structurally related to this compound. The results indicated a significant increase in serotonin levels in animal models, correlating with reduced depressive behaviors.
Case Study 2: Anticancer Efficacy
In a research project reported in Cancer Research, researchers synthesized several piperidine derivatives and tested their efficacy against breast cancer cell lines. One derivative exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting that similar compounds could lead to the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylidene group can enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Cyclopropylidene-substituted piperidines: These compounds have similar structural features and are used in similar applications.
Uniqueness
4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine is unique due to the combination of the cyclopropylidene group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research.
Biological Activity
4-Cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine (CAS Number: 2097897-83-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine core substituted with a cyclopropylidene and a dimethylpyrazole moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound based on available research findings, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N3, with a molecular weight of approximately 231.34 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key areas of focus include:
1. Antimicrobial Activity
Research has indicated that compounds containing pyrazole rings often exhibit antimicrobial properties. A study exploring similar pyrazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.
2. Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines such as IL-1β. This is particularly relevant given the role of inflammation in various diseases, including autoimmune disorders and chronic inflammatory conditions.
3. Neurological Effects
The piperidine ring is often associated with neuroactive compounds. Research into related piperidine derivatives has shown promise in modulating neurotransmitter systems, which could indicate potential applications in treating neurological disorders.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses can be drawn based on structural similarities with other active compounds:
1. Receptor Interaction
The compound may interact with various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways. This interaction could contribute to both neuroprotective effects and modulation of mood disorders.
2. Enzyme Inhibition
Inhibition of enzymes involved in inflammatory pathways (e.g., cyclooxygenase or lipoxygenase) is a plausible mechanism through which the compound may exert its anti-inflammatory effects.
Case Studies
While direct clinical studies on this compound are scarce, related compounds provide insights into its potential applications:
| Compound | Activity | Study Reference |
|---|---|---|
| Pyrazole derivative A | Antibacterial | |
| Piperidine derivative B | Anti-inflammatory | |
| Piperazine derivative C | Neuroprotective |
These studies highlight the importance of structural modifications in enhancing biological activity and provide a framework for future research on 4-cyclopropylidene derivatives.
Q & A
Q. Key Variables :
- Temperature control during cyclopropanation (0–25°C) to avoid side reactions.
- Solvent polarity impacts nucleophilicity in alkylation steps. Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying .
How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?
Basic Research Question
Methodological Validation :
- NMR :
- ¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclopropylidene protons), δ 2.3–2.6 ppm (piperidine CH₂), and δ 7.1–7.3 ppm (pyrazole aromatic protons) confirm substituent connectivity .
- ¹³C NMR: Signals for sp² carbons in cyclopropylidene (~100–110 ppm) and piperidine N-CH₂ (~50 ppm) .
- HPLC : Retention time consistency (C18 column, acetonitrile/water mobile phase) verifies purity (>95%) .
Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns to confirm molecular formula (e.g., C₁₅H₂₀N₃ requires m/z 266.1663) .
What structure-activity relationships (SAR) govern the biological activity of piperidine-pyrazole hybrids?
Advanced Research Question
SAR Insights :
- Cyclopropylidene vs. Trifluoromethyl : Cyclopropylidene enhances lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., CF₃ in ), potentially improving CNS penetration .
- Pyrazole Methylation : 1,3-Dimethyl groups on pyrazole reduce metabolic degradation by cytochrome P450 enzymes, increasing bioavailability .
Q. Experimental Design :
- Compare IC₅₀ values against analogs (e.g., 4-trifluoromethyl-piperidine derivatives) in enzyme inhibition assays.
- Use logP calculations and molecular docking to correlate substituent effects with target binding .
How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Advanced Research Question
Case Example : Discrepancies in antimicrobial activity between 4-cyclopropylidene and 4-trifluoromethyl analogs may arise from:
- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or inoculum size.
- Solubility Artifacts : Cyclopropylidene derivatives may aggregate in aqueous media, leading to false negatives .
Q. Resolution Strategies :
- Standardize assays using CLSI guidelines.
- Perform dose-response curves with solubilizing agents (e.g., DMSO ≤1%) .
What computational methods predict target interactions for this compound?
Advanced Research Question
Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to dopamine D₂ receptors (common target for piperidines). Focus on hydrogen bonds between the pyrazole nitrogen and Asp114 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
Validation : Compare predicted Ki values with experimental radioligand displacement assays .
How does steric hindrance from the cyclopropylidene group influence reaction pathways in derivatization?
Advanced Research Question
Case Study : Attempted acylation of the piperidine nitrogen may fail due to steric shielding by the cyclopropylidene group.
Q. Mitigation Strategies :
- Use bulky acylating agents (e.g., pivaloyl chloride) to exploit steric effects.
- Microwave-assisted synthesis (100°C, 30 min) enhances kinetic control .
What analytical challenges arise in quantifying trace impurities during synthesis?
Advanced Research Question
Common Impurities :
- Byproduct A : Unreacted cyclopropane precursor (detectable via GC-MS).
- Byproduct B : N-demethylated pyrazole (identify via LC-MS/MS).
Q. Quantification :
How can isotopic labeling (e.g., ¹⁴C) aid in metabolic studies of this compound?
Advanced Research Question
Methodology :
- Synthesize ¹⁴C-labeled analog via cyclopropanation with ¹⁴C-labeled diiodomethane.
- Track metabolites in rat hepatocytes using scintillation counting and HPLC-radiodetection .
Application : Identify hepatic oxidation pathways (e.g., CYP3A4-mediated N-dealkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
